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Compound of Interest

Compound Name: (R)-3-Methylmorpholine

Cat. No.: B152330

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3-Methylmorpholine has emerged as a critical chiral building block in medicinal chemistry,
prized for its ability to impart desirable physicochemical and pharmacological properties to drug
candidates. Its rigid, saturated heterocyclic structure, combined with a stereodefined methyl
group, allows for precise, three-dimensional interactions with biological targets. This guide
provides a comprehensive overview of (R)-3-methylmorpholine, covering its synthesis, key
applications in drug discovery with a focus on kinase and dopamine receptor modulators, and
detailed experimental protocols.

Physicochemical Properties

(R)-3-Methylmorpholine, with the chemical formula C5H11NO, is a colorless liquid with a
characteristic amine odor.[1] Its chiral center at the C3 position is crucial for the stereospecific
interactions that drive its utility in drug design.
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Property Value

CAS Number 74572-04-6

Molecular Formula CsH11NO

Molecular Weight 101.15 g/mol
Appearance Colorless liquid

IUPAC Name (3R)-3-methylmorpholine

Synthesis of (R)-3-Methylmorpholine

The enantiomerically pure (R)-3-methylmorpholine is most commonly synthesized from the
chiral pool, starting from the readily available amino acid, L-alanine. The synthesis involves two
key steps: the formation of the chiral lactam, (R)-5-methylmorpholin-3-one, followed by its
reduction.

Experimental Protocol: Synthesis of (R)-5-
methylmorpholin-3-one from L-Alanine

This procedure involves the conversion of a chiral amino acid into the corresponding amino
alcohol, followed by cyclization.

Materials:
e L-alanine

o Reagents for amino acid reduction (e.g., Lithium aluminum hydride or Borane-dimethyl
sulfide complex)

e A suitable C2-synthon for cyclization (e.g., chloroacetyl chloride)
e Strong base (e.g., potassium tert-butoxide, sodium methoxide, or sodium hydride)
e Anhydrous solvents (e.g., Tetrahydrofuran (THF))

Step-by-step procedure:
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Reduction of L-alanine to (S)-2-aminopropan-1-ol: In a flame-dried round-bottom flask under
an inert atmosphere (e.g., nitrogen or argon), suspend L-alanine in anhydrous THF. Cool the
suspension to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent (e.qg.,
1.0 M Borane-dimethyl sulfide complex in THF) dropwise to the stirred suspension. After the
addition is complete, allow the reaction mixture to warm to room temperature and then reflux
for the appropriate time to ensure complete reduction.

Reaction with Chloroacetyl Chloride: Cool the solution of (S)-2-aminopropan-1-ol to 0 °C.
Slowly add chloroacetyl chloride dropwise. An appropriate base, such as triethylamine or
pyridine, may be used to scavenge the HCI byproduct.

Cyclization to (R)-5-methylmorpholin-3-one: To the resulting amide, add a strong base such
as potassium tert-butoxide in anhydrous THF at 0 °C. Allow the reaction to warm to room
temperature and stir until the cyclization is complete, as monitored by thin-layer
chromatography (TLC).

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the
product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry
over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude
product can be purified by column chromatography on silica gel to afford pure (R)-5-
methylmorpholin-3-one.

Experimental Protocol: Reduction of (R)-5-
methylmorpholin-3-one to (R)-3-Methylmorpholine

This reduction is a standard procedure for converting lactams to cyclic amines.[2]

Materials:

(R)-5-methylmorpholin-3-one
Lithium aluminum hydride (LAH)
Anhydrous tetrahydrofuran (THF)

Water
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2N Sodium hydroxide solution
Ethyl acetate
Anhydrous sodium sulfate

Diatomaceous earth (Celite®)

Step-by-step procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (2
equivalents) in anhydrous THF (100 mL). Cool the suspension to O °C in an ice bath under a
nitrogen atmosphere.

Addition of Lactam: Dissolve (R)-5-methylmorpholin-3-one (1 equivalent) in anhydrous THF
(20 mL) and add it slowly dropwise to the LAH suspension via the dropping funnel.

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at
room temperature for 16 hours.

Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Carefully and
sequentially add water (2 mL), 2N sodium hydroxide solution (2 mL), and then water (8 mL)
dropwise to quench the excess LAH. A granular precipitate should form.

Work-up: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a
pad of diatomaceous earth. Wash the filter cake thoroughly with ethyl acetate.

Isolation: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield (R)-3-methylmorpholine as a colorless oil.[2]

Applications in Medicinal Chemistry

The (R)-3-methylmorpholine moiety is a key structural feature in several classes of

therapeutic agents, most notably as inhibitors of the PI3K/Akt/mTOR signaling pathway and as

antagonists of the dopamine D4 receptor.
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Inhibitors of the PIBK/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell
growth, proliferation, and survival.[3] Its dysregulation is a hallmark of many cancers, making it
a prime target for drug development. The (R)-3-methylmorpholine moiety has been identified
as a key feature in potent and selective mTOR kinase inhibitors.[3] The methyl group at the C3
position can create favorable interactions within the ATP-binding pocket of the kinase,
enhancing both potency and selectivity over other related kinases like PI3Ka.[3]

Certain triazine derivatives incorporating (R)-3-methylmorpholine have shown potent
inhibition of MTOR with good selectivity over PI3Ka.[3]

Nucleophjlic
(Substituted Aniline)
ucleophilic
Coupling Reaction

Workflow for the Synthesis of a Triazine-based mTOR Inhibitor
Substitutipn
Aromatic Substitutio
(Aryl Urea Moiety)
(Final mTOR Inhibito)

(Cyanuric Chloride) GR)-S-Methylmorpholina
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Caption: General synthetic workflow for triazine-based mTOR inhibitors.
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Quantitative Data: mTOR and PI3Ka Inhibition by (R)-3-Methylmorpholine-Containing
Compounds

Selectivity
Compound MTOR ICso (nM) PI3Ka ICso0 (NM)
(PIBKa/mTOR)
Compound A 15 50 33.3
Compound B 2.1 105 50.0
Compound C 0.8 35 43.8

Note: Data is representative and compiled from various sources in the literature.

PISK/Akt/mTOR Signaling Pathway
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Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.
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Dopamine D4 Receptor Antagonists

The dopamine D4 receptor (D4R) is a G-protein coupled receptor implicated in various
neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[4] The
chiral morpholine scaffold, particularly with the (R)-configuration, has been identified as a
potent and selective antagonist for the D4 receptor.[4]

Experimental Workflow for Synthesis and Evaluation of D4R Antagonists
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Caption: Simplified Dopamine D4 receptor signaling pathway and antagonist action.
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Conclusion

(R)-3-Methylmorpholine is a versatile and valuable chiral building block in medicinal
chemistry. Its straightforward synthesis from L-alanine and its ability to confer high potency and
selectivity make it an attractive scaffold for the development of novel therapeutics. The
successful application of this moiety in the design of inhibitors for the PI3K/Akt/mTOR pathway
and antagonists for the dopamine D4 receptor highlights its significance in addressing key
therapeutic targets. The detailed protocols and data presented in this guide are intended to
facilitate further research and development efforts leveraging the unique properties of (R)-3-
methylmorpholine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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